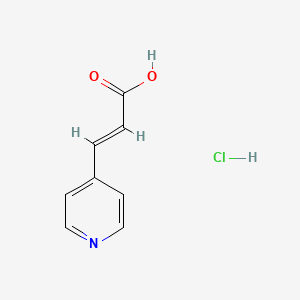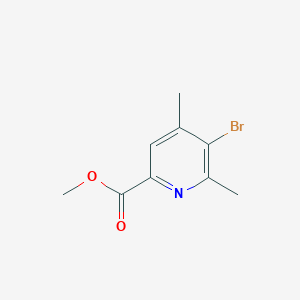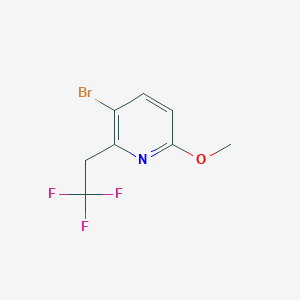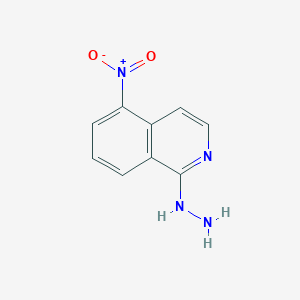
(E)-3-(Pyridin-4-yl)acrylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(Pyridin-4-yl)acrylic acid hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to an acrylic acid moiety, with the hydrochloride salt form enhancing its solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Pyridin-4-yl)acrylic acid hydrochloride typically involves the reaction of pyridine-4-carbaldehyde with malonic acid in the presence of a base, followed by acidification to obtain the desired product. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or water
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(Pyridin-4-yl)acrylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(E)-3-(Pyridin-4-yl)acrylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-3-(Pyridin-4-yl)acrylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-4-carboxylic acid: Shares the pyridine ring but lacks the acrylic acid moiety.
3-(Pyridin-4-yl)propanoic acid: Similar structure but with a saturated carbon chain.
4-Pyridylacetic acid: Contains a pyridine ring with an acetic acid group.
Uniqueness
(E)-3-(Pyridin-4-yl)acrylic acid hydrochloride is unique due to its conjugated double bond in the acrylic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to its saturated counterparts.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H8ClNO2 |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
(E)-3-pyridin-4-ylprop-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C8H7NO2.ClH/c10-8(11)2-1-7-3-5-9-6-4-7;/h1-6H,(H,10,11);1H/b2-1+; |
Clé InChI |
OOXLPYCHQGZDJY-TYYBGVCCSA-N |
SMILES isomérique |
C1=CN=CC=C1/C=C/C(=O)O.Cl |
SMILES canonique |
C1=CN=CC=C1C=CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662420.png)


![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)




